molecular formula C8H6N2O4 B11715098 7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11715098
M. Wt: 194.14 g/mol
InChI Key: STKNISLQIWCPJD-UHFFFAOYSA-N
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Description

7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a nitro group attached to a benzo-oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the nitration of 1H-benzo[d][1,3]oxazin-2(4H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: 7-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA. The benzo-oxazine ring may also interact with various molecular targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,3]oxazin-2(4H)-one: The parent compound without the nitro group.

    7-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one: The reduced form of 7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one.

    7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: A halogenated derivative.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively modified, allowing for the synthesis of a wide range of derivatives with diverse properties and applications.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

7-nitro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6N2O4/c11-8-9-7-3-6(10(12)13)2-1-5(7)4-14-8/h1-3H,4H2,(H,9,11)

InChI Key

STKNISLQIWCPJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)O1

Origin of Product

United States

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